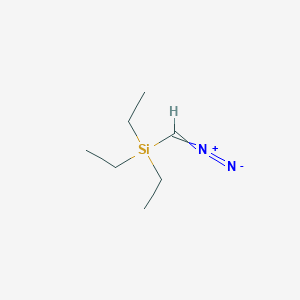

Triethylsilyldiazomethane

Description

Trimethylsilyldiazomethane (CH₂N₂Si(CH₃)₃) is a silicon-substituted diazo compound widely used as a safer alternative to hazardous diazomethane (CH₂N₂). It is synthesized via a controlled reaction of trimethylsilyl chloride with diazomethane, yielding a stable, non-explosive reagent . Key applications include phenol derivatization in gas chromatography (GC) and the synthesis of heterocycles like 1,2,3-triazoles . Its handling requires stringent safety measures (e.g., ventilation, personal protective equipment) due to residual toxicity, but it mitigates risks associated with diazomethane’s explosiveness .

Properties

Molecular Formula |

C7H16N2Si |

|---|---|

Molecular Weight |

156.30 g/mol |

IUPAC Name |

diazomethyl(triethyl)silane |

InChI |

InChI=1S/C7H16N2Si/c1-4-10(5-2,6-3)7-9-8/h7H,4-6H2,1-3H3 |

InChI Key |

KGRZDPOIHSQRSE-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)C=[N+]=[N-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Diazomethane

Key Findings :

- Trimethylsilyldiazomethane’s silicon group stabilizes the diazo moiety, reducing explosive tendencies while retaining reactivity for methyl transfer .

- In GC applications, it achieves comparable derivatization efficiency to diazomethane without requiring specialized explosion-proof equipment .

- Its use in synthesizing 1,2,3-triazoles via ketenimine reactions demonstrates versatility in heterocyclic chemistry, with yields exceeding 80% .

Comparison with Other Silyl Reagents

While direct evidence for triethylsilyldiazomethane is lacking, comparisons with analogous silyl reagents highlight trends:

Reactivity with Organometallic Reagents

Trimethylsilyldiazomethane reacts with dimethylalkynylaluminum reagents to form cyclopropane derivatives, a reaction driven by its electrophilic diazo carbon . This contrasts with bulkier silyl analogs (e.g., triethylsilyl), where steric hindrance may reduce reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.